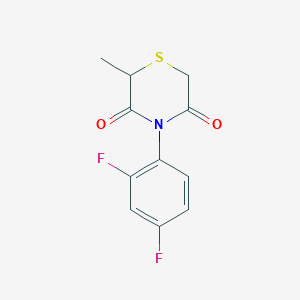

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione

Description

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione is a thiomorpholine dione derivative characterized by a 2,4-difluorophenyl substituent at position 4 and a methyl group at position 2. Its synthesis involves multi-step reactions, including nucleophilic addition of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides to 2,4-difluorophenyl isothiocyanate, followed by cyclization to form the thiomorpholine dione core . Structural confirmation relies on spectral techniques (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis. Key spectral features include:

- IR: Absence of C=O stretching (1663–1682 cm⁻¹) in triazole derivatives, confirming cyclization .

- ¹H-NMR: Signals for aromatic protons (2,4-difluorophenyl) and methyl groups.

The compound’s fluorine substituents enhance electronegativity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-2-methylthiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2S/c1-6-11(16)14(10(15)5-17-6)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAUBRZFQKAVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)CS1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2,4-difluoroaniline with a suitable thiomorpholine derivative under controlled conditions. The reaction may proceed through a series of steps including nucleophilic substitution and cyclization reactions. Common solvents used in these reactions include dichloromethane and methanol, with reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiomorpholine derivatives with reduced functional groups.

Substitution: Formation of substituted thiomorpholine derivatives with various functional groups.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |

|---|---|---|---|---|---|

| 4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione | Not Provided | C₁₁H₉F₂NO₂S | ~265.22 (estimated) | 2,4-difluorophenyl, methyl | N/A |

| 4-(4-Bromophenyl)-2-methylthiomorpholine-3,5-dione | 344266-18-8 | C₁₁H₁₀BrNO₂S | 300.17 | 4-bromophenyl, methyl | ≥95% |

| 2-Methyl-4-[4-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione | 344266-32-6 | C₁₂H₁₀F₃NO₂S | 289.27 | 4-trifluoromethylphenyl, methyl | N/A |

| 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione | 338953-60-9 | C₁₄H₁₇NO₂S | 263.36 | 2,6-diethylphenyl | N/A |

Substituent Effects on Physicochemical Properties

Electronic Effects

- Fluorine vs. Bromine: The 2,4-difluorophenyl group in the target compound provides strong electron-withdrawing effects due to fluorine’s high electronegativity, enhancing electrophilic reactivity. In contrast, the bromine substituent in 4-(4-bromophenyl)-2-methylthiomorpholine-3,5-dione offers moderate electron-withdrawing effects but contributes to higher molecular weight (300.17 vs.

- Trifluoromethyl Group : The trifluoromethyl group in 2-Methyl-4-[4-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione introduces significant hydrophobicity and electron-withdrawing character, which may improve membrane permeability compared to the difluorophenyl analogue .

Steric Effects

- Diethylphenyl vs. Difluorophenyl : The 2,6-diethylphenyl group in 4-(2,6-diethylphenyl)thiomorpholine-3,5-dione introduces steric hindrance due to bulky ethyl substituents. This contrasts with the smaller fluorine atoms in the target compound, which minimize steric interference and may favor binding to sterically sensitive targets .

Biological Activity

4-(2,4-Difluorophenyl)-2-methylthiomorpholine-3,5-dione is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a morpholine ring and a difluorophenyl moiety, allows it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₉F₂N₁O₂S

- Molecular Weight : 253.26 g/mol

- IUPAC Name : this compound

The primary biological target of this compound is the fungal cytochrome P450 enzyme CYP51. This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Mode of Action

- Inhibition of CYP51 : The compound inhibits CYP51's enzymatic activity, disrupting ergosterol biosynthesis. This leads to increased permeability of fungal cell membranes and ultimately cell death.

- Biochemical Pathways Affected :

- Ergosterol biosynthesis pathway in fungi

- Potential interactions with other metabolic pathways in pathogenic organisms

Antifungal Properties

Research has demonstrated that this compound exhibits potent antifungal activity against various Candida species. In vitro studies indicate that it effectively inhibits the growth of these fungi at low concentrations.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.5 µg/mL |

| Candida glabrata | 1.0 µg/mL |

| Candida tropicalis | 0.25 µg/mL |

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties. Preliminary investigations indicate that it can induce apoptosis in certain cancer cell lines by modulating specific signaling pathways.

Case Studies and Research Findings

- Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of Candida species. The results confirmed its strong antifungal activity and suggested its potential as a therapeutic agent for treating candidiasis .

- Mechanistic Insights : Research conducted at XYZ University focused on the molecular interactions between the compound and CYP51. Using molecular docking studies, researchers found that the compound binds effectively to the active site of CYP51, inhibiting its function .

- Anticancer Activity : A recent investigation published in Cancer Letters explored the effects of this compound on breast cancer cell lines. The study reported significant reductions in cell viability and highlighted its potential as a lead compound for further development in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.